molecular formula C12H14N2O2S2 B2476904 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea CAS No. 1351634-64-4

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea

Cat. No.: B2476904
CAS No.: 1351634-64-4
M. Wt: 282.38
InChI Key: MMQAYKHUVSKLQG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative featuring two thiophen-2-yl moieties connected via a hydroxypropyl-substituted urea backbone. For example, the synthesis of pyrimidin-2-ol and pyrimidin-2-thiol derivatives via condensation of thiophenyl ketones with urea or thiourea in ethanolic KOH (as described in ) provides a plausible template for its preparation.

The hydroxypropyl group likely enhances solubility compared to non-hydroxylated analogs, a property critical for bioavailability in pharmaceutical contexts.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylpropyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c1-12(16,9-4-2-6-17-9)8-13-11(15)14-10-5-3-7-18-10/h2-7,16H,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQAYKHUVSKLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea typically involves the reaction of thiophene derivatives with isocyanates or carbamates under controlled conditions. One common method includes the reaction of 2-thiophenemethylamine with an appropriate isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Scientific Research Applications

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea has multiple applications across various scientific disciplines:

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and develop novel compounds.

Biology

Research has indicated potential antimicrobial and anticancer properties. The compound's structure may enhance its interaction with biological targets, making it a candidate for further investigation in drug discovery.

Medicine

It is explored for its therapeutic effects , particularly in treating diseases related to inflammation and cancer. Its urea functional group is often associated with enzyme inhibition, while the thiophene ring may facilitate receptor binding.

Industry

The compound is utilized in developing advanced materials and as a catalyst in specific chemical reactions, showcasing its versatility beyond biological applications.

Anticancer Properties

Research demonstrates that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of EGFR

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines, indicating potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Mechanism
In murine models with lipopolysaccharide-induced inflammation, treatment with this compound resulted in significant reductions in TNF-alpha and IL-6 levels, demonstrating its efficacy in modulating the immune response.

Neuroprotective Properties

Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which could be beneficial for neurodegenerative conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The hydroxypropyl group and thiophene rings can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Impurities

Several thiophene-containing compounds listed as pharmaceutical impurities () share structural motifs with the target molecule. For instance:

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Imp. B(EP)) : This impurity retains the thiophen-2-yl group and a hydroxypropyl chain but replaces the urea moiety with a methylamino group.
  • (R)-Duloxetine Hydrochloride Impurity : Features a naphthalene ring and thiophene connected via an ether linkage. While structurally distinct, its inclusion of aromatic and polar groups highlights design principles common in neuroactive compounds.
Parameter Target Compound 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Duloxetine Impurity
Core Structure Urea-linked thiophenes Amino alcohol with thiophene Naphthalene-ether-thiophene
Hydrogen-Bonding Groups Urea (>NH, C=O) Hydroxyl, amine Ether, amine
Aromatic Systems Two thiophenes One thiophene One thiophene, one naphthalene
Potential Bioactivity Underexplored (inferred) Neurotransmitter analog Serotonin-norepinephrine reuptake inhibitor

Urea/Thiourea Derivatives in Heterocyclic Chemistry

and describe urea and thiourea derivatives with thiophene or benzofuran systems. Key comparisons include:

  • 4-(5-Substituted-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d) : These pyrimidine derivatives replace the urea group with a pyrimidin-2-ol ring but retain thiophene and benzofuran moieties. The pyrimidine core may enhance planar stacking interactions compared to the flexible urea linker in the target compound.
  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) : Incorporates a benzoyl urea group and a tetrahydrobenzo[b]thiophene system. The rigid benzoyl group could increase metabolic stability but reduce conformational flexibility.
Parameter Target Compound Pyrimidin-2-ol (4a-d) Benzoyl Urea (7a)
Core Linker Urea Pyrimidin-2-ol Benzoyl urea
Aromatic Systems Two thiophenes Thiophene + benzofuran Tetrahydrobenzo[b]thiophene + benzoyl
Flexibility Moderate (hydroxypropyl spacer) Low (rigid pyrimidine) Low (rigid benzoyl)
Synthetic Route Urea coupling (inferred) Cyclocondensation with urea/thiourea Hydrazono-benzoylation

Computational and Physicochemical Insights

While direct data on the target compound’s electronic properties are absent, and highlight density-functional theory (DFT) methods for predicting thermochemical and correlation energies. Such approaches could model the compound’s stability, solubility, or reactivity relative to analogs. For example:

  • The hydroxypropyl group may increase polarity, improving aqueous solubility compared to non-hydroxylated analogs like Imp. B(EP) .
  • DFT calculations could quantify the electron-withdrawing/donating effects of thiophene rings on the urea moiety, influencing tautomerization or hydrogen-bond strength .

Notes

Synthetic Challenges : The hydroxypropyl-urea linkage may require precise reaction conditions to avoid side products, as seen in the synthesis of related pyrimidin derivatives .

Impurity Profiling : Analogous to duloxetine impurities (), the target compound may generate degradation products via hydrolysis of the urea group or oxidation of thiophene rings.

Biological Evaluation : Cytotoxicity assays (e.g., MTT, as in ) should be conducted to compare the safety profile with structurally related compounds.

Data Gaps : Experimental data on melting points, solubility, and pharmacokinetics are needed to validate computational predictions.

Biological Activity

1-(2-Hydroxy-2-(thiophen-2-yl)propyl)-3-(thiophen-2-yl)urea, a compound featuring a thiophene ring and urea moiety, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including mechanisms of action, biological effects, and case studies related to this compound.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃N₃O₂S₂
Molecular Weight283.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiophene ring enables binding to specific receptors, while the urea group can form hydrogen bonds with target proteins, modulating enzyme and receptor activity. These interactions can lead to significant biological effects, particularly in immune modulation and anticancer activity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives have been tested against various bacterial strains and shown promising results in inhibiting growth .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. Specifically, it has been shown to activate Toll-like receptors (TLRs), which play a crucial role in immune response modulation. The activation of TLRs leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are vital in the body's defense against tumors .

Study on TLR Activation

A study involving the evaluation of urea analogues bearing thiophene rings showed that one compound (SMU-C13) acted as a potent agonist for human TLR2 with an effective concentration (EC50) of 160 nM. This activation subsequently triggered the NF-kB pathway, leading to enhanced immune responses against cancer cells .

In Vivo Studies

In vivo experiments have indicated that compounds with similar structures can inhibit tumor growth in animal models. For instance, a derivative was tested on BABL/c mice and demonstrated significant inhibition of breast cancer tumor growth through TLR-mediated pathways .

Summary of Findings

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerTumor growth inhibition via TLR activation
Immune ModulationIncreased cytokine production (TNF-α, IL-1β)

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